molecular formula C19H26N6O B2670467 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896813-48-2

4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2670467
CAS No.: 896813-48-2
M. Wt: 354.458
InChI Key: DHCLPDRFLQFJHH-UHFFFAOYSA-N
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Description

The compound 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a nitrogen-rich polycyclic amine featuring a tetrazatricyclo[7.4.0.02,7]tridecahexaene core. Key structural elements include:

  • Methyl substituents: Three methyl groups at positions 4, 11, and 13, which likely enhance lipophilicity and steric effects.
  • Morpholinylpropyl side chain: A 3-morpholin-4-ylpropylamine group attached to the core, introducing polarity and hydrogen-bonding capabilities.

This structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring rigid, planar interactions. The morpholine moiety improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-13-11-14(2)21-18-17(13)19-22-15(3)12-16(25(19)23-18)20-5-4-6-24-7-9-26-10-8-24/h11-12,20H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCLPDRFLQFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: Functional groups such as the morpholine ring are introduced through nucleophilic substitution reactions.

    Final Assembly: The final assembly of the compound involves coupling reactions to attach the various functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential antitumor activity . Research indicates that derivatives of tetrazatricyclo compounds exhibit promising results in inhibiting cell proliferation in various cancer cell lines. The ability to modulate biological pathways associated with cancer progression makes such compounds valuable in the development of new anticancer therapies .

Protein Kinase Modulation

The compound has shown potential in modulating protein kinase activities. Protein kinases are crucial in regulating cellular functions such as growth and division. By influencing these enzymes' activities, the compound could contribute to therapeutic strategies for diseases characterized by dysregulated kinase activity, including cancer and metabolic disorders .

Neuropharmacological Effects

Given its structural features that include a morpholine moiety, the compound may also be explored for neuropharmacological applications . Morpholine derivatives are known to interact with neurotransmitter systems and could lead to the development of novel treatments for neurological disorders .

Organic Electronics

In material science, the unique electronic properties of tetrazatricyclo compounds make them suitable for applications in organic electronics . These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to transport charge efficiently . The structural configuration of the compound allows for enhanced stability and performance in electronic devices.

Case Study 1: Antitumor Efficacy

A study focusing on a related tetrazatricyclo compound demonstrated significant antitumor efficacy against breast cancer cell lines. The mechanism involved apoptosis induction through the activation of specific signaling pathways associated with cell death. The findings suggest that structural modifications similar to those found in 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine could enhance its therapeutic potential .

Case Study 2: Protein Kinase Inhibition

Another investigation revealed that compounds with a similar framework effectively inhibited certain protein kinases involved in tumor growth. This inhibition resulted in reduced proliferation rates in targeted cancer cells. The study emphasizes the importance of optimizing the chemical structure to improve selectivity and potency against specific kinases .

Mechanism of Action

The mechanism of action of 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ()
  • Core : Triazine (1,3,5-triazine) with chlorine, morpholine, and N-methylaniline substituents.
  • Key Features: Intramolecular hydrogen bonds (C–H⋯N and C–H⋯O) stabilize the crystal lattice .
  • Comparison: The target compound’s tricyclic core offers greater rigidity and π-electron density compared to the monocyclic triazine. Methyl groups in the target compound may reduce electrophilicity compared to chlorine in the triazine analog.
N-{4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine ()
  • Core : Benzylamine with chloropyridinylmethoxy and morpholinylpropyl groups.
  • Key Features :
    • Molecular weight: 405.92 g/mol (C21H28ClN3O3).
    • Combines aromatic (benzyl, pyridinyl) and aliphatic (morpholinylpropyl) regions.
  • Comparison :
    • The target compound’s nitrogen-rich tricyclic core contrasts with the benzylamine-pyridine hybrid structure.
    • Both compounds share the morpholinylpropyl side chain, but the target lacks the chloropyridinyl group, reducing halogen-mediated interactions .

Physicochemical Properties

Property Target Compound Triazine Analog () Benzylamine Analog ()
Molecular Weight Estimated >450 g/mol ~300–350 g/mol (estimated) 405.92 g/mol
Hydrogen Bonding Likely strong (N–H, morpholine) Moderate (C–H⋯N/O in crystal) Moderate (amine, morpholine)
Lipophilicity (logP) Higher (methyl groups) Moderate (chlorine, phenyl) Lower (polar pyridine, methoxy)
Solubility Moderate (morpholine) Low (crystalline packing) High (polar substituents)

Biological Activity

The compound 4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic molecule with significant potential in various biological applications. Its unique structural characteristics suggest that it may interact with biological systems in meaningful ways. This article aims to explore the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrazatricyclo structure that includes multiple nitrogen atoms and functional groups such as the morpholine ring. Its molecular formula is C19H26N6OC_{19}H_{26}N_{6}O, and it has a molecular weight of approximately 342.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It can potentially modulate receptor activity affecting signal transduction pathways.
  • DNA Interaction : There is evidence suggesting that the compound may intercalate with DNA or form adducts, which can lead to cytotoxic effects in cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.8 μM to 5 μM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and disruption of cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi.
  • Potential as an Antimalarial Agent : Similar compounds have shown promise in inhibiting Plasmodium species responsible for malaria .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrazole derivatives similar to the compound demonstrated significant cytotoxicity against human cancer cell lines. The most active derivative had an IC50 value of 0.37 μM against MCF-7 cells and was found to disrupt mitochondrial function leading to apoptosis .

Case Study 2: Antimicrobial Evaluation

In another study evaluating the antimicrobial potential of related compounds, several derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MICs) below 10 μg/mL against resistant strains .

Data Summary Table

Biological ActivityTypeIC50/EffectivenessReference
AnticancerMCF-7 Cell Line0.37 μM
AnticancerA549 Cell Line<5 μM
AntimicrobialVarious BacteriaMIC < 10 μg/mL
AntimalarialPlasmodium spp.Active in vitro

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